molecular formula C4H2Cl3F3 B1333444 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene CAS No. 261760-98-9

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene

Cat. No.: B1333444
CAS No.: 261760-98-9
M. Wt: 213.41 g/mol
InChI Key: WMNITLQHAQGMNO-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is a halogenated organic compound with the molecular formula C4H2Cl3F3 It is characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene typically involves the halogenation of butene derivatives. One common method includes the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with a suitable base under controlled conditions to introduce the desired halogen atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and phase-transfer agents can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms.

    Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like water can add across the double bond.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Formation of derivatives with different functional groups.

    Addition Reactions: Formation of saturated compounds with added electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: Formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene involves its interaction with molecular targets through its halogen atoms and double bond. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction.

Comparison with Similar Compounds

  • 4-Bromo-1,1,2-trifluoro-1-butene
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Comparison: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. For example, 4-Bromo-1,1,2-trifluoro-1-butene contains bromine instead of chlorine, leading to different reactivity and applications. Similarly, 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione has a different structural framework, affecting its chemical behavior and uses.

Properties

IUPAC Name

2,3,4-trichloro-3,4,4-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNITLQHAQGMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)Cl)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380278
Record name 2,3,4-trichloro-3,4,4-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261760-98-9
Record name 2,3,4-trichloro-3,4,4-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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